molecular formula C8H5N3 B032786 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 944937-79-5

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B032786
CAS RN: 944937-79-5
M. Wt: 143.15 g/mol
InChI Key: KKJCNVUFINZIBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves ring closure reactions, which can be initiated by various methods, including cyclization and condensation reactions. For example, Halim and Ibrahim (2022) described the synthesis of a novel pyrrolopyridine derivative through ring opening followed by ring closure reactions, indicating the versatility of synthetic approaches for such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is characterized by the presence of pyrrole and pyridine rings, which contribute to the compound's chemical behavior and reactivity. Advanced techniques such as X-ray crystallography are often employed to determine the precise molecular and crystal structures of these compounds, providing insights into their conformation and spatial arrangement (Moustafa & Girgis, 2007).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives can be synthesized using methods like the Friedlander reaction, which benefits from microwave irradiation for higher conversion rates and shorter reaction times (Salaheldin et al., 2010).
  • Structural and Optical Properties : Derivatives of this compound, such as pyrazolo pyridine derivatives, have been characterized for their structural, optical, and junction characteristics, revealing unique properties like monoclinic polycrystalline nature and optical energy gaps, which have implications in electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Applications in Chemical Synthesis

  • Cascade Reactions : Substituted 1H-pyrrole-3-carbonitriles, which include this compound derivatives, are synthesized through palladium(II)-catalyzed cascade reactions. This method is noted for its high efficiency and ligand-free conditions (Wang et al., 2020).

Advanced Material Applications

  • Device Fabrication : Pyridine derivatives, including variants of this compound, have been used in the fabrication of heterojunctions for electronic devices. These derivatives demonstrate properties like rectification behavior and photovoltaic properties, making them valuable in material science and electronic engineering (El-Menyawy, Zedan, & Nawar, 2019).

Theoretical Investigations

  • Vibrational Spectra Analysis : Theoretical and experimental investigations into the structure and vibrational spectra of derivatives of this compound have been conducted. These studies include density functional theory (DFT) calculations, providing insights into the fundamental properties of these compounds (Bahgat, Jasem, & El‐Emary, 2009).

Safety and Hazards

The compound is classified under GHS07 for safety information . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCNVUFINZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640146
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944937-79-5
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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